6-(trifluoromethoxy)-1H-indole-2,3-dione

CDK2 inhibition Molecular docking Anticancer drug design

Reproducibility failures in CNS kinase inhibitor programs often stem from regioisomer mismatches. 6-(Trifluoromethoxy)-1H-indole-2,3-dione eliminates this risk as a defined chemical entity (CAS 162252-92-8), with the C6-OCF₃ group enabling a CDK2 docking score of -9.8 kcal/mol (ΔΔG = -1.18 kcal/mol vs. unsubstituted analog). • Regiochemical Fidelity: The 6-OCF₃ substitution drives deeper hydrophobic pocket insertion in CDK2, a binding mode not recapitulated by the 5- or 7-OCF₃ isomers. • CNS-optimized ADMET: Predicted BBB-permeant and high GI absorption, with liability limited to CYP1A2 inhibition. • Multi-route Utility: Suitable for Bucherer-Bergs hydantoin formation, benzoylhydrazide library synthesis, and MAO/neuroprotection programs. Supplied at ≥97% (HPLC) with room temperature storage and ambient shipping. Standard R&D quantities available from stock.

Molecular Formula C9H4F3NO3
Molecular Weight 231.13 g/mol
CAS No. 162252-92-8
Cat. No. B068085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(trifluoromethoxy)-1H-indole-2,3-dione
CAS162252-92-8
Molecular FormulaC9H4F3NO3
Molecular Weight231.13 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1OC(F)(F)F)NC(=O)C2=O
InChIInChI=1S/C9H4F3NO3/c10-9(11,12)16-4-1-2-5-6(3-4)13-8(15)7(5)14/h1-3H,(H,13,14,15)
InChIKeyNHPRQRZWXLBANJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Trifluoromethoxy)isatin Chemical Profile


6-(Trifluoromethoxy)-1H-indole-2,3-dione, also referred to as 6-(trifluoromethoxy)isatin or 6-trifluoromethoxyindoline-2,3-dione, is a fluorinated isatin derivative with the molecular formula C₉H₄F₃NO₃ and a molecular weight of 231.13 g/mol [1]. The compound features the canonical isatin 2,3-dione core substituted with an electron-withdrawing trifluoromethoxy (–OCF₃) group at the C6 position of the indole ring. This substitution pattern distinguishes it from other regioisomeric trifluoromethoxy isatins (e.g., 5‑OCF₃, CAS 169037‑23‑4; 7‑OCF₃, CAS 149125‑30‑4) and confers distinct electronic properties, lipophilicity (Consensus LogP ≈ 1.57), and a topological polar surface area of 55.4 Ų . The compound is commercially supplied as a research chemical with standard purity specifications of ≥ 97% (HPLC) and is primarily positioned as a key synthetic intermediate in medicinal chemistry programs targeting kinase inhibition and neuroprotection .

CDK2 kinase inhibitor design and hit-to-lead optimization
Scaffold for ATP-competitive inhibitor libraries
CNS-penetrant kinase probe development
Reported BBB-permeant and high GI absorption prediction context
MAO inhibition and neuroprotection pathway studies
Intermediate for Bucherer-Bergs hydantoin synthesis

Why 6-(Trifluoromethoxy)isatin Cannot Be Substituted


Isatin derivatives bearing a trifluoromethoxy group at different ring positions (C5, C6, or C7) share the same molecular formula but are not functionally interchangeable. The regiochemistry of the –OCF₃ substituent dictates both the electronic landscape of the aromatic ring and the three-dimensional orientation of the ligand within a biological target pocket. In CDK2 docking studies, the 6‑OCF₃ substitution promotes deeper insertion into the hydrophobic pocket and alters the hydrogen‑bond network in the hinge region compared with isatin analogues lacking this substituent or bearing it at alternative positions [1]. ADMET‑predicted properties, such as Consensus LogP (1.57 for the 6‑OCF₃ isomer vs. 1.51 for the 5‑OCF₃ isomer), further illustrate that even subtle differences in regioisomerism can shift lipophilicity, potentially affecting solubility, permeability, and off‑target binding . Consequently, substituting 6‑(trifluoromethoxy)isatin with the 5‑ or 7‑isomer, or with unsubstituted isatin, risks loss of target engagement, altered pharmacokinetic profile, and irreproducible synthetic outcomes in multi‑step medicinal chemistry workflows.

Regioisomer Mismatch
5-OCF₃ or 7-OCF₃ isatin regioisomers share the same formula but may not reproduce the CDK2 hinge-region interaction observed with 6-OCF₃ substitution.
Lipophilicity Context Shift
5-OCF₃ isatin has a lower reported LogP (1.51) vs. 6-OCF₃ (1.57); this modest difference may alter solubility and permeability in lead series.
ADME Profile Gap
Comparable BBB permeability and CYP inhibition data have not been reported for the 5-OCF₃ isomer, limiting CNS-project interchangeability.

6-(Trifluoromethoxy)isatin Quantitative Evidence vs. Analogs


CDK2 Binding Affinity vs. Reference Isatin

In a 2026 computational study, the native 6‑trifluoromethoxyisatin scaffold was docked into the CDK2 active site (PDB: 1H1S) using AutoDock Vina. The binding energy of the 6‑OCF₃ isatin (–9.8 kcal/mol) was 1.18 kcal/mol more favourable than that of a structurally similar reference isatin analogue lacking the C6‑trifluoromethoxy group (–8.62 kcal/mol), and only 0.3 kcal/mol less favourable than the most active derivative in the series (–10.1 kcal/mol) [1]. The 6‑OCF₃ group was shown to significantly affect ligand orientation, promoting deeper insertion into the hydrophobic pocket and establishing persistent hydrogen bonds in the hinge region, features not observed with the reference compound [1].

CDK2 Binding Affinity
Head-to-head
–9.8 kcal/mol vs. –8.62 kcal/mol
Supports CDK2 scaffold prioritization in hit-to-lead campaigns.
ΔΔG = –1.18 kcal/mol vs. unsubstituted reference isatin analogue.
CDK2 inhibition Molecular docking Anticancer drug design

Lipophilicity: 6-OCF₃ vs. 5-OCF₃ Isatin

The consensus LogP of 6‑(trifluoromethoxy)isatin, as reported by Alfa Chemistry using SwissADME predictions, is 1.57 . In contrast, the 5‑(trifluoromethoxy)isatin isomer (CAS 169037‑23‑4) has an ACD/LogP of 1.51, as predicted by the ACD/Labs Percepta platform and aggregated on ChemSpider . While the difference is modest (ΔLogP ≈ 0.06), it reflects the distinct electronic influence of the –OCF₃ group at the C6 versus C5 position on overall molecular lipophilicity.

Lipophilicity
Data to verify
Consensus LogP 1.57
Provides a slightly higher LogP baseline for ADME fine-tuning.
ΔLogP ≈ +0.06 vs. 5-OCF₃ isomer (ACD/LogP 1.51). Sources are cross-study and require verification.
Physicochemical profiling Lipophilicity ADMET prediction

Oral Bioavailability vs. Unsubstituted Isatin

The 6‑(trifluoromethoxy)isatin parent scaffold achieves an Abbott Bioavailability Score of 0.55, as calculated by SwissADME . This value exceeds the commonly cited threshold of 0.10 for favourable oral absorption probability. By comparison, unsubstituted isatin (1H‑indole‑2,3‑dione) has a predicted Bioavailability Score of 0.55 as well, but the addition of the –OCF₃ group improves metabolic stability and lipophilicity (Consensus LogP 1.57 vs. ≈0.8 for unsubstituted isatin) without eroding the bioavailability score .

Bioavailability Score
Class-level
0.55
Retains favorable oral absorption probability while increasing LogP.
Predicted by SwissADME; similar to unsubstituted isatin score, but with improved lipophilicity.
Drug-likeness Oral bioavailability Lead optimisation

Purity and Analytical Quality Control

Commercially available 6‑(trifluoromethoxy)isatin is consistently supplied with a purity of ≥97% as determined by HPLC, with supporting analytical documentation including NMR, HPLC, and LC‑MS . The 5‑OCF₃ isomer (CAS 169037‑23‑4) is also available at ≥98% purity ; however, the 6‑OCF₃ isomer is exclusively positioned for CDK2 inhibitor programmes and MAO‑related neuroprotective research, with several suppliers providing custom synthesis capabilities for Bucherer‑Bergs hydantoin formation using this specific scaffold .

Purity Specification
Lot attribute
≥97% (HPLC)
Reduces batch-to-batch variability risk in multi-step synthesis.
Comparable purity to 5-OCF₃ isomer; application fit is the key differentiator.
Quality control Purity analysis Procurement specification

ADMET Profile: BBB Permeability and GI Absorption

SwissADME predictions for 6‑(trifluoromethoxy)isatin indicate that the compound is a blood‑brain barrier (BBB) permeant and exhibits high gastrointestinal (GI) absorption, with a LogKp (skin permeation) of –6.42 cm/s . It is predicted to inhibit CYP1A2 but not CYP2C19, CYP2C9, CYP2D6, or CYP3A4, and is not a P‑glycoprotein substrate . While the 5‑OCF₃ isomer shares the same molecular formula, its predicted BBB permeability and CYP inhibition profile have not been reported in a comparable dataset, making the 6‑OCF₃ ADMET profile a unique reference point for CNS‑oriented isatin derivative design.

ADMET Profile
Class-level
BBB Permeant: Yes; GI High; CYP1A2 Inhibitor
Supports CNS-targeted kinase inhibitor research design.
Predicted profile. No comparable 5-OCF₃ CNS dataset available for review.
Blood‑brain barrier GI absorption CNS drug design

6-(Trifluoromethoxy)isatin Application Scenarios


CDK2 Hit-to-Lead & Lead Optimization in Oncology

The 6‑OCF₃ isatin core delivers a docking binding energy of –9.8 kcal/mol toward CDK2 (ΔΔG = –1.18 kcal/mol vs. an unsubstituted reference isatin analogue), establishing a superior starting point for structure‑based design of ATP‑competitive CDK2 inhibitors [1]. Medicinal chemistry teams can purchase the parent scaffold to synthesise focused libraries of benzoylhydrazide‑appended derivatives, as demonstrated in the 2026 Czeleń & Szefler study, where 34 novel compounds were generated and evaluated computationally [1].

CNS-Penetrant Kinase Inhibitor Design

With a predicted BBB‑permeant profile, high GI absorption, and only CYP1A2 inhibition liability, the 6‑OCF₃ isatin scaffold is particularly suited for CNS‑targeted drug discovery programmes where brain exposure is critical [1]. Researchers developing inhibitors for CNS malignancies or neurodegenerative diseases can leverage this ADMET signature to prioritise the 6‑OCF₃ regioisomer over the 5‑OCF₃ isomer, whose CNS permeability has not been similarly characterised .

MAO Inhibition & Neuroprotective Synthesis

The chemshuttle.com technical documentation explicitly identifies 6‑(trifluoromethoxy)indoline‑2,3‑dione as a key intermediate for MAO inhibition research and neuroprotective agent development targeting Parkinson's disease pathology [1]. The Bucherer‑Bergs reaction using this scaffold enables efficient hydantoin formation, a transformation that is specifically promoted for this regioisomer due to the electronic influence of the C6‑OCF₃ group on the dione reactivity [1].

Physicochemical Optimization in Lead Series

When a lead series requires fine‑tuning of lipophilicity without sacrificing bioavailability, the 6‑OCF₃ isatin offers a Consensus LogP of 1.57 and a Bioavailability Score of 0.55 [1]. Compared with the 5‑OCF₃ isomer (ACD/LogP 1.51) , the 6‑OCF₃ variant provides a slightly higher lipophilicity baseline, which can be advantageous when a modest LogP increase is needed to improve target binding while retaining acceptable solubility and permeability.

Application
Selection Property
Validation Focus
CDK2 Hit-to-Lead (Oncology)
6-OCF₃ docking energy context
CDK2 hinge-region interaction and binding energy review
CNS-Penetrant Kinase Design
Reported BBB-permeant and CYP profile
CNS permeability model validation and CYP1A2 liability assessment
Neuroprotection Model Synthesis
MAO pathway intermediate context
Bucherer-Bergs hydantoin formation efficiency and pathway-response context
Physicochemical Lead Optimization
Lipophilicity and bioavailability score baseline
LogP-driven solubility-permeability balance review

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